N-(2-benzoyl-4-bromophenyl)acetamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)acetamide is a chemical compound with the molecular formula C15H12BrNO2 and a molecular weight of 318.17 g/mol.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
Similar compounds often influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often lead to various molecular and cellular effects, depending on their targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)acetamide typically involves the reaction of 2-bromo-4’-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-4-bromophenyl)acetamide
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-bromo-4-chlorophenyl)acetamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)acetamide is unique due to its specific structural features, such as the presence of both benzoyl and bromophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZBWDEAGLVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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